molecular formula C10H12O3 B1355549 (2s)-2-[(2-Methoxyphenoxy)methyl]oxirane CAS No. 61248-99-5

(2s)-2-[(2-Methoxyphenoxy)methyl]oxirane

Cat. No. B1355549
CAS RN: 61248-99-5
M. Wt: 180.2 g/mol
InChI Key: RJNVSQLNEALZLC-QMMMGPOBSA-N
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Description

(2s)-2-[(2-Methoxyphenoxy)methyl]oxirane, also known as 2-Methoxy-2-methyloxirane, is a cyclic ether with a wide range of applications in the chemical and pharmaceutical industries. It is a versatile molecule that has been used for a variety of purposes, including synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

(2s)-2-[(2-Methoxyphenoxy)methyl]oxiranemethyloxirane is widely used in the pharmaceutical industry for the synthesis of drugs and other organic compounds. It is also used in the synthesis of agrochemicals, such as herbicides and insecticides. In addition, (2s)-2-[(2-Methoxyphenoxy)methyl]oxiranemethyloxirane is used in the synthesis of polymers and plastics, as well as in the synthesis of cosmetics and fragrances.

Mechanism Of Action

(2s)-2-[(2-Methoxyphenoxy)methyl]oxiranemethyloxirane acts as a reagent in organic synthesis, reacting with other molecules to form new compounds. It can also act as a catalyst, speeding up the rate of a reaction. In addition, (2s)-2-[(2-Methoxyphenoxy)methyl]oxiranemethyloxirane can act as a nucleophile, reacting with electrophiles to form new compounds.

Biochemical And Physiological Effects

(2s)-2-[(2-Methoxyphenoxy)methyl]oxiranemethyloxirane is not known to have any direct effects on biochemical or physiological processes. However, its use in the synthesis of pharmaceuticals and agrochemicals may have indirect effects on biochemical and physiological processes.

Advantages And Limitations For Lab Experiments

(2s)-2-[(2-Methoxyphenoxy)methyl]oxiranemethyloxirane is a versatile molecule that can be used in a variety of lab experiments. It is relatively inexpensive and easily accessible, making it ideal for lab use. However, it is also highly reactive and can be dangerous if not handled properly.

Future Directions

The potential future directions for (2s)-2-[(2-Methoxyphenoxy)methyl]oxiranemethyloxirane are vast. It could be used in the synthesis of new pharmaceuticals and agrochemicals, as well as for the synthesis of polymers and plastics. Additionally, it could be used in the synthesis of cosmetics and fragrances. Finally, it could be used as a catalyst in organic synthesis, as well as a nucleophile in reactions with electrophiles.

properties

IUPAC Name

(2S)-2-[(2-methoxyphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-11-9-4-2-3-5-10(9)13-7-8-6-12-8/h2-5,8H,6-7H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNVSQLNEALZLC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OC[C@@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10491824
Record name (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2s)-2-[(2-Methoxyphenoxy)methyl]oxirane

CAS RN

61248-99-5
Record name Guaiacol glycidyl ether, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061248995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUAIACOL GLYCIDYL ETHER, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y77M57LVC2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Guaiacol (8.6 g, 69 mmol), potassium t-butoxide (7.8 g, 69 mmol), epichlorohydrin (19.3 g, 209 mmol), and 18-crown-6 (0.8 g) were mixed in t-butanol (100 ml) and heated to 50° C. for 2 h. Water was added and the product was extracted with two portions of dichlorometane. Washing with water, twice, was followed by drying and evaporation. Quantitative yield.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
19.3 g
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reactant
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Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

To 2-methoxyphenol(76 g) dissolved in about 60 ml of water and 200 ml of dioxane containing 29 g of sodium hydroxide is slowly added a large excess of epichlorohydrin (80 g). The solution is stirred at reflux temperature for 3 hrs. The mixture is diluted with ether, washed with two portions of water and dried using anhydrous magnesium sulfate. Evaporation of the dried extract, followed by distillation of the residue produced the product, 1-(2-methoxyphenoxy)-2,3-epoxypropane.
Quantity
76 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
80 g
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reactant
Reaction Step Two
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